molecular formula C24H28N2O5 B4875297 DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B4875297
M. Wt: 424.5 g/mol
InChI Key: YORGDPUFWBCYBK-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also involve purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

DIMETHYL 5-{[2-(4-BENZYLPIPERIDINO)ACETYL]AMINO}ISOPHTHALATE is unique due to its specific structure, which combines a piperidine moiety with an isophthalate ester. This unique structure may confer distinct biological activity and chemical reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

dimethyl 5-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-30-23(28)19-13-20(24(29)31-2)15-21(14-19)25-22(27)16-26-10-8-18(9-11-26)12-17-6-4-3-5-7-17/h3-7,13-15,18H,8-12,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGDPUFWBCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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